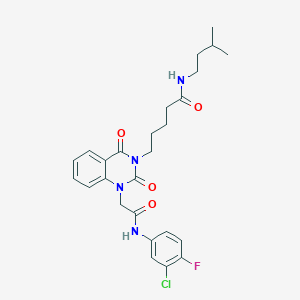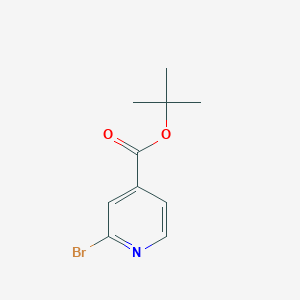
6-chloro-N-ethylpyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-chloro-N-ethylpyridazine-3-carboxamide” is a chemical compound with the CAS Number: 1178402-48-6 . It has a molecular weight of 185.61 and its IUPAC name is 6-chloro-N-ethyl-3-pyridazinecarboxamide . The compound is typically stored at temperatures around -10 degrees .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8ClN3O/c1-2-9-7(12)5-3-4-6(8)11-10-5/h3-4H,2H2,1H3,(H,9,12) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 185.61 . The compound is typically stored at temperatures around -10 degrees .Aplicaciones Científicas De Investigación
Degradation of Pesticides
6-chloro-N-ethylpyridazine-3-carboxamide plays a role in the degradation of atrazine, a widely used herbicide. Studies have shown that atrazine and its derivatives, which may involve similar compounds, degrade through reactions with ozone and hydroxyl radicals in water treatment processes. The degradation products include several compounds with varying functional groups, indicating a complex degradation pathway that involves multiple steps and intermediates. This information is vital for understanding the removal of atrazine from drinking water and its environmental impact (Acero, Stemmler, & Gunten, 2000).
Biomedical Research
In the realm of biomedical research, certain chloro-carboxamido-pyridazine compounds, closely related to this compound, have been identified as inhibitors of interleukin-1β converting enzyme (ICE). These non-peptide compounds, such as 3-chloro-4-carboxamido-6-arylpyridazines, have shown potential in inhibiting the activity of ICE, a therapeutic target in inflammatory diseases. The irreversible inhibition mechanism and the structure-activity relationship of these compounds provide insights into the design of new therapeutic agents (Dolle et al., 1997).
Environmental Toxicology
Concerning environmental toxicology, atrazine and its derivatives, including compounds similar to this compound, are extensively studied due to their widespread use in agriculture. Comprehensive assessments have been conducted to evaluate the ecological risks associated with atrazine in surface waters. These assessments involve understanding the concentration levels in various water bodies, the potential effects on aquatic life, and the overall impact on the aquatic ecosystem. The findings are crucial for regulatory purposes and for devising strategies to mitigate any negative environmental impacts (Solomon et al., 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
6-chloro-N-ethylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-2-9-7(12)5-3-4-6(8)11-10-5/h3-4H,2H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSUIAKOLYRNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-Hydroxyethyl)-N-[phenyl(phenylimino)methyl]piperazine-1-carbothioamide](/img/structure/B2646483.png)
![2-(5-chlorothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2646486.png)



![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)


![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)

![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)

![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/no-structure.png)
